molecular formula C17H24N2O2 B2627333 N-(1-cyano-1,2-dimethylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide CAS No. 1090658-46-0

N-(1-cyano-1,2-dimethylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide

Cat. No.: B2627333
CAS No.: 1090658-46-0
M. Wt: 288.391
InChI Key: OYQIUAHWEZRLGQ-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyano group, a dimethylpropyl group, and a trimethylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. The key steps include:

    Preparation of 2-(2,4,6-trimethylphenoxy)acetic acid: This can be achieved by reacting 2,4,6-trimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of the amide bond: The 2-(2,4,6-trimethylphenoxy)acetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is reacted with N-(1-cyano-1,2-dimethylpropyl)amine to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1,2-dimethylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the phenoxy moiety play crucial roles in its activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1,2-dimethylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide: shares structural similarities with other acetamide derivatives, such as N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dimethylphenoxy)acetamide and N-(1-cyano-1,2-dimethylpropyl)-2-(2,6-dimethylphenoxy)acetamide.

Uniqueness

  • The presence of the 2,4,6-trimethylphenoxy group in this compound distinguishes it from other similar compounds. This unique structural feature may contribute to its specific chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-11(2)17(6,10-18)19-15(20)9-21-16-13(4)7-12(3)8-14(16)5/h7-8,11H,9H2,1-6H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQIUAHWEZRLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)NC(C)(C#N)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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